Ethyl 4-chlorobenzenesulfinate

Overview

Description

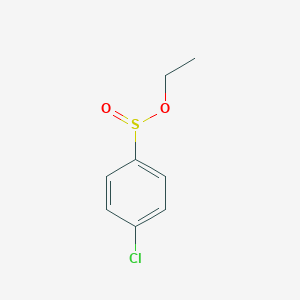

Ethyl 4-chlorobenzenesulfinate is an organic compound with the molecular formula C₈H₉ClO₂S. It is a sulfinate ester derived from 4-chlorobenzenesulfinic acid. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzenesulfinate can be synthesized through the direct oxidation of thioesters. One practical method involves the copper-catalyzed C–S formation of aryl iodides followed by oxidation. For instance, 4-chlorophenyl iodide can be reacted with thiobenzoic acid under mild conditions to form the corresponding thioester, which is then oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethanol with 4-chlorothiophenol. This method is favored due to the availability of starting materials and the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chlorobenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid esters.

Reduction: Reduction reactions can convert it back to the corresponding thioester.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols are often employed under basic conditions.

Major Products:

Oxidation: Sulfonic acid esters.

Reduction: Thioesters.

Substitution: Various substituted benzenesulfinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chlorobenzenesulfinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfinates.

Medicine: Research into its potential as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chlorobenzenesulfinate involves its ability to undergo various chemical transformations. Its molecular targets include nucleophiles and oxidizing agents, which interact with the sulfinate ester group. The pathways involved typically include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

- Methyl 4-chlorobenzenesulfinate

- Ethyl benzenesulfinate

- Methyl benzenesulfinate

Comparison: this compound is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to mthis compound, the ethyl ester may exhibit different solubility and reactivity profiles .

Biological Activity

Ethyl 4-chlorobenzenesulfinate is a sulfonate ester derived from 4-chlorobenzenesulfinic acid, known for its potential biological activities. This compound has garnered interest in various fields, particularly in antifungal and antibacterial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and toxicity profiles.

This compound has the following chemical structure:

- Molecular Formula : C₈H₉ClO₂S

- Molecular Weight : 192.68 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound, particularly against Candida species.

Research indicates that compounds like this compound may inhibit fungal cell wall synthesis and disrupt cellular processes critical for fungal survival. For instance, a study found that related compounds displayed significant activity against Candida albicans, with minimal toxicity to mammalian cells and larvae of Galleria mellonella, suggesting a favorable therapeutic index .

Efficacy Against Candida

A specific derivative of 4-chlorobenzenesulfinate demonstrated:

- Minimum Inhibitory Concentration (MIC) : Ranging from 0.00195 to 0.0078 μg/mL against clinical strains of C. albicans.

- Fungicidal Activity : Effective at concentrations as low as 32 μg/mL against multiple strains .

Antibacterial Activity

This compound also exhibits antibacterial properties. Studies have shown its effectiveness against various bacterial strains, although specific data on its antibacterial efficacy remains limited compared to its antifungal activity.

Toxicity and Safety Profile

Toxicity assessments using the Galleria mellonella model showed that this compound does not induce significant mortality in larvae, indicating a low toxicity profile. In vitro studies further confirmed reduced cytotoxicity on mammalian cells at concentrations below the effective antimicrobial doses .

Summary of Research Findings

| Study | Pathogen | MIC (μg/mL) | Toxicity (in vivo) | Notes |

|---|---|---|---|---|

| Lu et al., 2016 | C. albicans | 0.00195 - 0.0078 | ≥97% survival in G. mellonella | Effective against multiple clinical strains |

| Mowlds et al., 2008 | E. faecalis | Not specified | Increased survival with extracts | Shows potential for combined therapies |

Case Studies

- Antifungal Efficacy : A study evaluating several derivatives of sulfinates found that this compound exhibited potent antifungal activity against clinical isolates of C. albicans. The study employed both MIC and minimum fungicidal concentration (MFC) assays to establish efficacy .

- In Vivo Toxicity Assessment : Using the Galleria mellonella model, researchers demonstrated that larvae treated with this compound maintained high survival rates, suggesting that the compound could be a safe alternative for treating fungal infections without significant side effects .

Properties

IUPAC Name |

ethyl 4-chlorobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFKHFXHSVTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571212 | |

| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-81-6 | |

| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.